nNOS Inhibition vs. Pyrrolidine Analog
3-(5-Bromo-2-nitrophenoxy)pyrrolidine demonstrates potent inhibition of neuronal nitric oxide synthase (nNOS) with an IC₅₀ of 110 nM, as measured in a biochemical assay using Sprague-Dawley rat brain homogenates [1]. This represents a substantial improvement in potency compared to the structurally related analog CHEMBL2021548, which features a different scaffold, and exhibits a much weaker IC₅₀ of 5.80 µM (5,800 nM) against rat cerebellar nNOS [2].
vs 5,800 nM (Analog)
| Evidence Dimension | nNOS Enzyme Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 110 nM |
| Comparator Or Baseline | CHEMBL2021548 (a distinct pyrrolidine-based analog) with an IC₅₀ of 5,800 nM |
| Quantified Difference | Approximately 53-fold more potent |
| Conditions | Target compound assay: Sprague-Dawley rat brain homogenates, oxyhemoglobin to methemoglobin conversion method. Comparator assay: Rat cerebellar nNOS, [³H]arginine to [³H]citrulline conversion method. |
Why This Matters
A 53-fold difference in potency between two compounds with a shared pyrrolidine core can be the deciding factor in selecting a chemical probe for validating nNOS as a therapeutic target in neurodegeneration.
- [1] BindingDB. BDBM50209245 (CHEMBL247378). Inhibition of nNOS in Sprague-Dawley rat brain homogenates. IC50: 110 nM. 2012. View Source
- [2] BindingDB. BDBM50414552 (CHEMBL2021548). Inhibition of rat cerebella nNOS synthase. IC50: 5.80E+3 nM. 2010. View Source
